Pomalidomide-PEG1-C2-COOH Linker Length vs. PEG2-CO2H: Distinct Physicochemical Profiles for Different Ternary Complex Geometries
Pomalidomide-PEG1-C2-COOH incorporates a single PEG unit, resulting in a molecular weight of 389.36 g/mol and 8 rotatable bonds. In contrast, the closest commercial analog, Pomalidomide-PEG2-CO2H (CAS 2140807-17-4), contains two PEG units, increasing the molecular weight to 433.41 g/mol and adding flexibility with additional ethylene oxide spacing . A systematic linker-length study of pomalidomide-based p300/CBP degraders demonstrated that degradation efficacy is exquisitely sensitive to linker atom count, with compounds containing PEG4 linkers (>10 atoms) outperforming shorter PEG variants, underscoring that PEG1- and PEG2-based conjugates are not functionally redundant and must be selected based on the specific target protein's ternary complex requirements [1].
| Evidence Dimension | Molecular weight and rotatable bond count as proxies for linker length |
|---|---|
| Target Compound Data | MW = 389.36 g/mol; 8 rotatable bonds; 1 PEG unit |
| Comparator Or Baseline | Pomalidomide-PEG2-CO2H (CAS 2140807-17-4): MW = 433.41 g/mol; 2 PEG units |
| Quantified Difference | ΔMW = 44.05 g/mol; ΔPEG units = 1 |
| Conditions | Calculated molecular properties from vendor datasheets; biological relevance inferred from p300/CBP degrader library study |
Why This Matters
Procurement of the correct PEG unit count is critical because linker length dictates the spatial proximity between the E3 ligase and target protein, directly impacting degradation efficiency in a target-specific manner.
- [1] Brownsey DK, Rowley BC, Gorobets E, Mihara K, Maity R, Papatzimas JW, Gelfand BS, Hollenberg MD, Bahlis NJ, Derksen DJ. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med Chem. 2022;13(6):726-730. doi:10.1039/d1md00070e. View Source
